2,2-Difluoro-3-oxo-3-phenylpropanenitrile
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Overview
Description
2,2-Difluoro-3-oxo-3-phenylpropanenitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of two fluorine atoms, a phenyl group, and a nitrile group attached to a three-carbon backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-oxo-3-phenylpropanenitrile typically involves the introduction of fluorine atoms into a precursor molecule. One common method is the fluorination of 3-oxo-3-phenylpropanenitrile using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-oxo-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2,2-Difluoro-3-oxo-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-oxo-3-phenylpropanenitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can act as a reactive site for further chemical modifications, enabling the compound to exert its effects through multiple mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-phenylpropanenitrile: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2-Fluoro-3-oxo-3-phenylpropanenitrile: Contains only one fluorine atom, leading to variations in stability and reactivity.
2,2-Difluoro-3-oxo-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
2,2-Difluoro-3-oxo-3-phenylpropanenitrile is unique due to the presence of two fluorine atoms, which significantly influence its chemical behavior. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Properties
CAS No. |
71683-04-0 |
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Molecular Formula |
C9H5F2NO |
Molecular Weight |
181.14 g/mol |
IUPAC Name |
2,2-difluoro-3-oxo-3-phenylpropanenitrile |
InChI |
InChI=1S/C9H5F2NO/c10-9(11,6-12)8(13)7-4-2-1-3-5-7/h1-5H |
InChI Key |
SKGHUYIMVHKRBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C#N)(F)F |
Origin of Product |
United States |
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